

## Rosiglitazone-d4: A Technical Guide for Researchers

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Compound of Interest		
Compound Name:	Rosiglitazone-d4	
Cat. No.:	B15137921	Get Quote

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals working with **Rosiglitazone-d4**. It provides essential physicochemical data, detailed analytical methodologies, and an overview of the relevant biological signaling pathway.

### **Core Physicochemical Data**

**Rosiglitazone-d4** is the deuterated form of Rosiglitazone, a member of the thiazolidinedione class of drugs. The incorporation of deuterium atoms makes it a valuable tool, primarily as an internal standard in quantitative bioanalytical assays.

Parameter	Value	Reference
CAS Number	1132641-20-3	N/A
Molecular Formula	C18H15D4N3O3S	N/A
Molecular Weight	361.45 g/mol	N/A
Unlabeled CAS Number	122320-73-4	N/A
Unlabeled Molecular Weight	357.43 g/mol	[1]

# Experimental Protocols: Bioanalytical Quantification of Rosiglitazone using LC-MS/MS



The following protocol is a representative method for the quantification of Rosiglitazone in biological matrices (e.g., plasma, urine) using liquid chromatography-tandem mass spectrometry (LC-MS/MS), employing **Rosiglitazone-d4** as an internal standard.

- 1. Sample Preparation (Liquid-Liquid Extraction)
- To 200 μL of plasma sample, add 25 μL of Rosiglitazone-d4 internal standard solution (concentration will depend on the specific assay).
- Add 100 μL of 0.1 M NaOH and vortex for 30 seconds.
- Add 3 mL of extraction solvent (e.g., a mixture of chloroform and isoamyl alcohol, 9:1 v/v).
- Vortex for 5 minutes.
- Centrifuge at 4000 rpm for 10 minutes.
- Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
- Reconstitute the residue in 200 μL of the mobile phase.
- 2. Liquid Chromatography (LC) Conditions
- Column: A C18 column is commonly used (e.g., Nova-Pak C18, 150 mm × 4.6 mm, 4 μm).[2]
- Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer and an organic solvent. For example, 30 mM ammonium acetate (pH 4.0) and acetonitrile (75:25, v/v).[2]
- Flow Rate: 1.0 mL/min.
- Injection Volume: 10-20 μL.
- Column Temperature: Ambient or controlled (e.g., 40°C).
- 3. Mass Spectrometry (MS/MS) Conditions

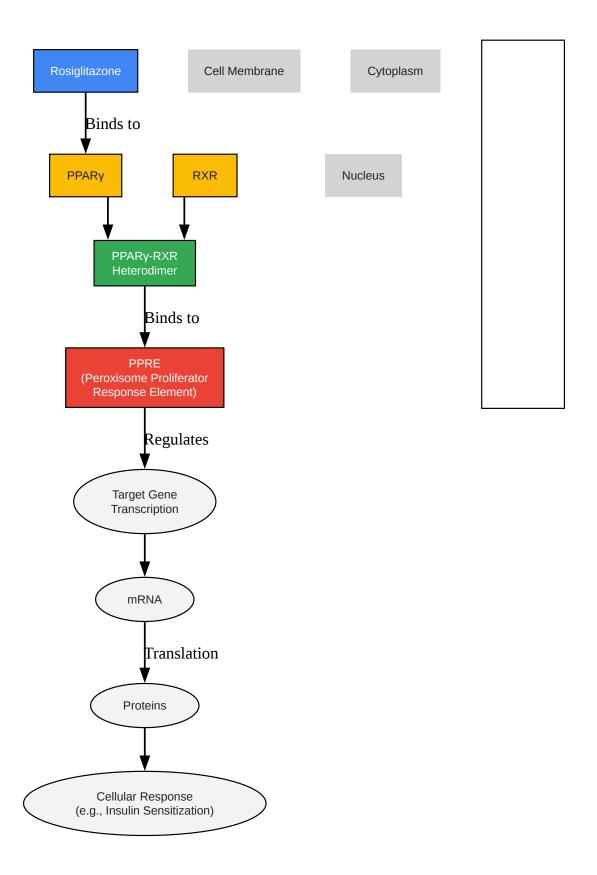


- Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
- Detection Mode: Multiple Reaction Monitoring (MRM).
- Ion Transitions:
  - Rosiglitazone: m/z 358 → 135.[3]
  - Rosiglitazone-d4 (Internal Standard): The specific transition will depend on the position of the deuterium labels. A common approach is to monitor the transition from the deuterated parent ion to a characteristic fragment ion.
- Instrument Parameters: Optimization of parameters such as declustering potential, collision energy, and ion source temperature is required for the specific mass spectrometer being used.

## Signaling Pathway: Rosiglitazone and PPARy Activation

Rosiglitazone exerts its therapeutic effects, primarily as an insulin sensitizer, through the activation of the Peroxisome Proliferator-Activated Receptor-gamma (PPARy), a nuclear receptor.[4] The deuteration of Rosiglitazone does not alter this mechanism of action.





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Caption: Rosiglitazone activates the PPARy signaling pathway.



### **Experimental Workflow: Quantitative Bioanalysis**

The following diagram illustrates the typical workflow for a pharmacokinetic study involving the quantification of Rosiglitazone using its deuterated analog.



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Caption: Workflow for a pharmacokinetic study using Rosiglitazone-d4.

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